

Toxicological Profile of Sodium Thioantimonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sodium thioantimonate

Cat. No.: B089268

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Introduction

Sodium thioantimonate (Na_3SbS_4), also known as Schlippe's salt in its nonahydrate form, is an inorganic compound containing pentavalent antimony. While its applications are specialized, understanding its toxicological profile is crucial for ensuring safety in research and development settings. This guide provides a comprehensive overview of the available toxicological data for **sodium thioantimonate** and related pentavalent antimony compounds, details of experimental methodologies for key toxicological assays, and insights into its potential mechanisms of toxicity.



Hazard Classification and Labeling

Sodium thioantimonate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed[1][2][3][4]
Acute Toxicity (Inhalation)	Category 4	H332: Harmful if inhaled[1][2][3][4]
Hazardous to the Aquatic Environment, Long-term Hazard	Category 2	H411: Toxic to aquatic life with long lasting effects[1][4]

Signal Word: Warning

Hazard Pictograms:

-  alt text
-  alt text

Toxicological Data

Quantitative toxicological data for **sodium thioantimonate** are limited. The following tables summarize the available information for **sodium thioantimonate** and surrogate pentavalent antimony compounds. It is generally recognized that pentavalent antimony compounds are less toxic than their trivalent counterparts.[3][5][6][7]

Acute Toxicity

Endpoint	Species	Route	Value	Compound	Reference
LD ₅₀	-	Oral	No data available	Sodium Thioantimonate	-
LC ₅₀	-	Inhalation	No data available	Sodium Thioantimonate	-
Acute Toxicity	Human	-	Harmful if swallowed or inhaled	Sodium Thioantimonate	[1] [2] [3] [4]

Chronic and Sub-chronic Toxicity

Study Duration	Species	Route	NOAEL/L OAEL	Effect	Compound	Reference
Long-term	Human	Inhalation	No data available	Pneumococcosis, respiratory irritation (confounded by other exposures)	Antimony trioxide and pentoxide	[5]
Sub-acute/Chronic	-	-	Affects material metabolism, nervous system, and myocardium	-	Sodium Antimonate	[5]
Prolonged Exposure	-	-	Irritation of eyes, nose, respiratory system; dermatitis; anemia; potential kidney effects	-	Sodium Antimonate	[8]

Genotoxicity

Specific genotoxicity data for **sodium thioantimonate** are not available. Studies on other antimony compounds are summarized below.

Assay	Test System	Result	Compound	Reference
Sister Chromatid Exchange	Mammalian cells	Negative	Pentavalent antimony compounds	[1]
DNA Damage	Mammalian cells	Negative	Pentavalent organic antimony	[1]
In vivo Micronucleus	Mice	No data available	Sodium Thioantimonate	-
Ames Test	-	No data available	Sodium Thioantimonate	-

Carcinogenicity

Agency	Classification	Compound	Reference
IARC	Not classifiable	Sodium Thioantimonate	[9]
IARC	Group 2B (Possibly carcinogenic to humans)	Antimony Trioxide (trivalent)	[4][8]
IARC	Not classifiable	Antimony Pentoxide, Antimony Pentachloride	[10]

The carcinogenic risk mentioned in some safety data sheets for **sodium thioantimonate** is often attributed to potential impurities like arsenic and lead.[8]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies have been conducted on **sodium thioantimonate**. A study on a surrogate pentavalent antimony compound is presented below.

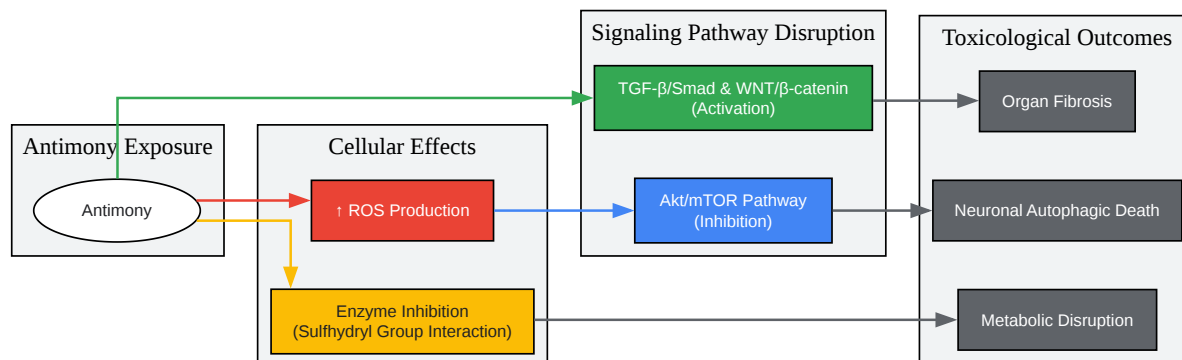
Species	Route	NOAEL	Effect	Compound	Reference
Rat	Subcutaneous	75 mg SbV/(kg BW day)	Developmental toxicity (embryolethality and reduced fetal weight at higher doses)	Meglumine Antimoniate	[2][11]

Mechanism of Toxicity

The precise mechanism of toxicity for **sodium thioantimonate** is not fully elucidated. However, it is believed to share similarities with other antimony compounds. The proposed mechanisms include:

- **Enzyme Inhibition:** Antimony may interact with sulfhydryl groups in essential enzymes, disrupting cellular respiration and other metabolic processes, a mechanism similar to that of arsenic poisoning.[9]
- **Oxidative Stress and Signaling Pathway Disruption:** Studies on antimony compounds suggest the involvement of reactive oxygen species (ROS) in mediating toxicity. This can lead to the inhibition of signaling pathways such as the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, which is crucial for cell survival and proliferation.[3]
- **Induction of Fibrosis:** In aquatic models, antimony exposure has been shown to activate the TGF- β /Smad and WNT/ β -catenin signaling pathways, leading to the deposition of extracellular matrix and subsequent organ fibrosis.[12]

Signaling Pathway Diagram



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Caption: Proposed mechanisms of antimony toxicity.

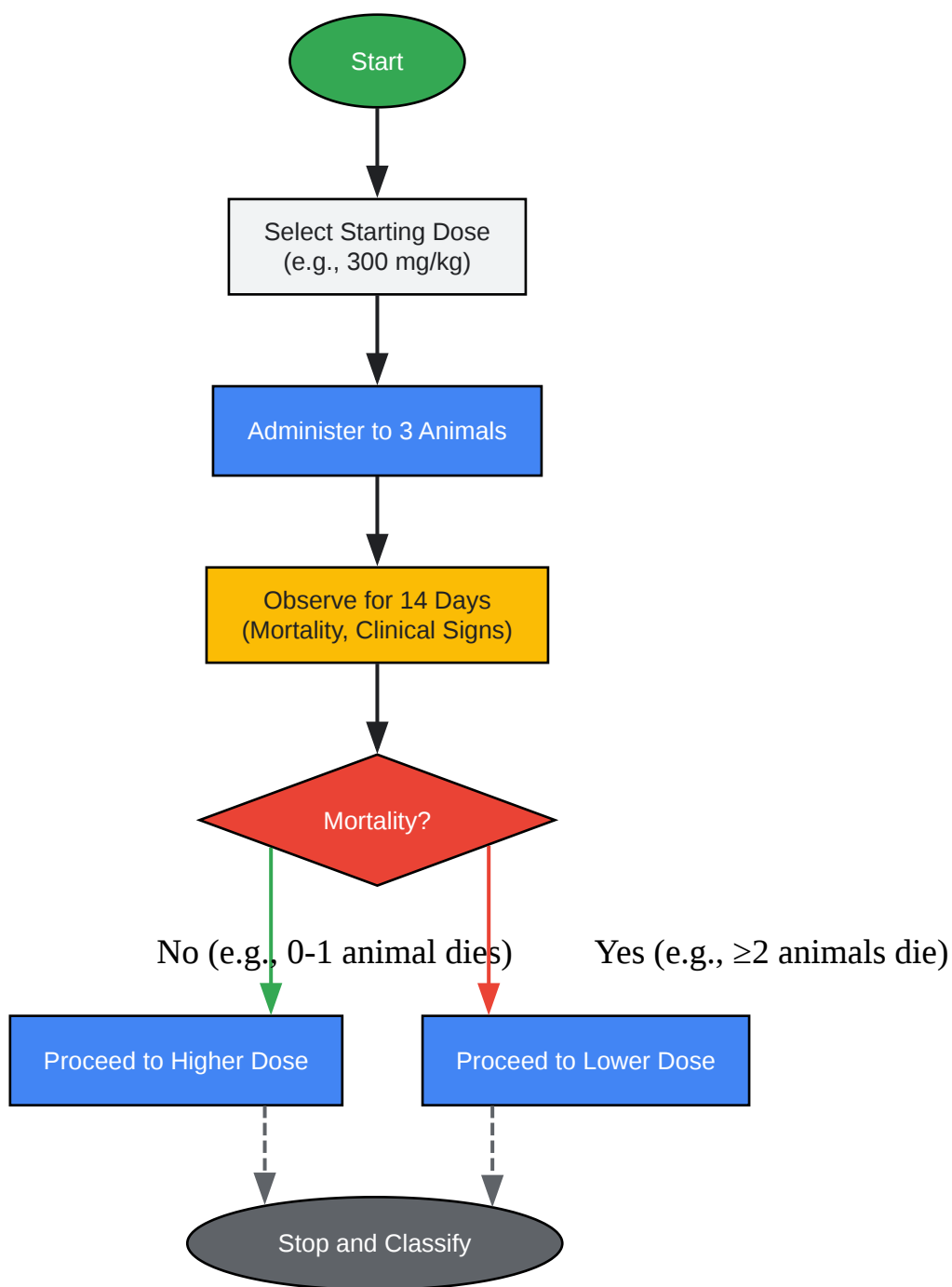
Experimental Protocols

Detailed experimental protocols for key toxicological assays are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance into a specific toxicity class based on a stepwise procedure with a limited number of animals.

Experimental Workflow:



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Caption: Workflow for OECD 423 Acute Toxic Class Method.

Methodology:

- Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

- **Housing and Feeding:** Animals are housed in standard conditions with free access to food and water.
- **Dose Levels:** A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Administration:** The test substance is administered orally by gavage in a single dose.
- **Procedure:**
 - A group of 3 animals is dosed at the selected starting level.
 - Animals are observed for mortality and clinical signs for up to 14 days.
 - The outcome of the first group determines the next step:
 - If mortality is observed, the procedure is repeated at a lower dose level.
 - If no or low mortality is observed, the procedure is repeated at a higher dose level.
- **Observations:** Clinical signs, body weight changes, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.
- **Classification:** The substance is classified based on the dose at which mortality is observed.
[\[7\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
- **Test Concentrations:** At least three analyzable concentrations of the test substance, along with negative and positive controls, are used.
- **Exposure:** Cells are exposed to the test substance for a defined period (e.g., 3-6 hours with S9, and for a longer period without S9).
- **Harvest and Staining:** After exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained (e.g., with Giemsa).
- **Analysis:** At least 200 well-spread metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- **Evaluation:** A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.[\[4\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals.

Methodology:

- **Test Animals:** Typically, mice or rats are used.
- **Route of Administration:** The test substance is administered via a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection).
- **Dose Levels:** At least three dose levels, a vehicle control, and a positive control group are used. The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg).
- **Treatment Schedule:** Animals are typically dosed once or twice.

- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after the last dose (usually 24 and 48 hours).
- **Slide Preparation and Analysis:** Smears are prepared and stained. At least 2000 immature erythrocytes (polychromatic erythrocytes) per animal are scored for the presence of micronuclei.
- **Evaluation:** A positive response is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.[\[1\]](#)[\[5\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.

Methodology:

- **Test Animals:** The rat is the preferred species.
- **Dose Levels:** At least three dose levels and a control group are used.
- **Administration:** The test substance is typically administered daily by oral gavage.
- **Treatment Period:**
 - **Males:** Dosed for a minimum of two weeks prior to mating, during mating, and until sacrifice (approximately 4 weeks total).
 - **Females:** Dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
- **Mating:** One male is paired with one female.
- **Observations:**
 - **Parental Animals:** Clinical signs, body weight, food consumption, estrous cycles, mating and fertility indices are recorded. A gross necropsy and histopathology of reproductive

organs are performed.

- Offspring: The number of live and dead pups, pup weight, and general physical or behavioral abnormalities are recorded. Anogenital distance may also be measured.
- Evaluation: The findings are evaluated for any adverse effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.^{[2][16][24]}

Conclusion

The toxicological profile of **sodium thioantimonate** indicates that it is harmful if swallowed or inhaled. While specific quantitative toxicity data are scarce, information from surrogate pentavalent antimony compounds suggests a lower toxicity profile compared to trivalent antimony compounds. The mechanism of toxicity likely involves enzyme inhibition and disruption of key cellular signaling pathways. Due to the limited data, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used to minimize exposure. Further research is warranted to fully characterize the toxicological properties of **sodium thioantimonate**.

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